molecular formula C10H13ClFN B1377193 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride CAS No. 1373223-69-8

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride

Cat. No.: B1377193
CAS No.: 1373223-69-8
M. Wt: 201.67 g/mol
InChI Key: NERMSLPTMJQXPR-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 6th position and an amine group at the 1st position of the tetrahydro-naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 6-fluoro-1-tetralone.

    Reduction: The ketone group of 6-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine via an amination reaction. This can be achieved using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.

    Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced further to modify the naphthalene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the amine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and effects depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
  • 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-3-ylamine
  • 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-4-ylamine

Uniqueness

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is unique due to the specific position of the fluorine atom and the amine group, which confer distinct chemical and biological properties. This positional specificity can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERMSLPTMJQXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-69-8
Record name 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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